8-Deschloro-8-bromo Loratadine

Description

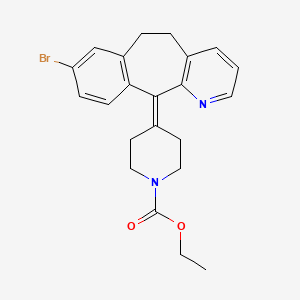

Structure

3D Structure

Properties

Molecular Formula |

C22H23BrN2O2 |

|---|---|

Molecular Weight |

427.3 g/mol |

IUPAC Name |

ethyl 4-(13-bromo-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate |

InChI |

InChI=1S/C22H23BrN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3 |

InChI Key |

RSRNVJRXGXNUBR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1 |

Origin of Product |

United States |

Q & A

Basic: What synthetic methodologies are recommended for preparing 8-Deschloro-8-bromo Loratadine with high purity?

Answer:

Synthesis typically involves bromination of Loratadine derivatives using brominated reagents (e.g., 2-Bromo-4-chlorophenylacetonitrile or similar intermediates ). Optimize reaction conditions (e.g., temperature, stoichiometry) via factorial design to enhance yield and purity . Post-synthesis purification steps, such as column chromatography or recrystallization, should be validated using HPLC or XRD to confirm polymorphic consistency .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Key techniques include:

- X-ray Powder Diffraction (XRPD): To confirm crystalline structure and detect polymorphic impurities .

- High-Performance Liquid Chromatography (HPLC): For purity assessment using cation-exchange columns, as validated for Loratadine derivatives .

- LC-MS/MS: To verify molecular weight and detect degradation products in biological matrices .

Advanced: How can researchers design experiments to evaluate the metabolic stability of this compound compared to its parent compound?

Answer:

Use in vitro hepatocyte or microsomal assays coupled with LC-MS/MS to quantify metabolic half-life. Compare pharmacokinetic parameters (e.g., clearance, AUC) in animal models (e.g., rats) to assess bioavailability differences. Experimental design should include control groups for Loratadine and Desloratadine to benchmark metabolic pathways .

Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data for brominated Loratadine derivatives?

Answer:

- Cross-validation: Replicate in vitro assays (e.g., apoptosis assays) under physiologically relevant conditions (e.g., hypoxia).

- Pharmacokinetic profiling: Measure tissue distribution and plasma concentrations in vivo to identify bioavailability limitations.

- Formulation adjustments: Optimize delivery systems (e.g., liposomal gels) to enhance drug exposure at target sites .

Advanced: How can the Quality by Design (QbD) approach optimize the formulation of this compound for enhanced bioavailability?

Answer:

- Risk assessment: Use Failure Mode and Effects Analysis (FMEA) to prioritize critical formulation variables (e.g., phospholipid concentration, drug loading) .

- Factorial design: Evaluate interactions between excipients and drug release kinetics. For example, sodium alginate and lactose monohydrate ratios can be optimized to balance bioadhesion and dissolution .

Advanced: Which in vitro models are suitable for assessing the anticancer potential of this compound?

Answer:

- Cellular apoptosis assays: Use lung cancer cell lines (e.g., A549) treated with the compound, followed by flow cytometry or caspase-3 activation measurements .

- RNA-seq analysis: Identify differentially expressed genes linked to apoptosis and pyroptosis pathways to elucidate mechanistic effects .

Basic: How can researchers ensure accurate quantification of this compound in complex biological matrices?

Answer:

- Sample preparation: Use protein precipitation or solid-phase extraction to isolate the compound from plasma.

- LC-MS/MS validation: Follow FDA guidelines for linearity, precision, and sensitivity (LOQ ≤ 1 ng/mL) . Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced: What mechanistic studies are essential to elucidate the dual apoptotic and pyroptotic effects of brominated Loratadine derivatives?

Answer:

- Pathway inhibition assays: Use siRNA or CRISPR to silence key genes (e.g., NLRP3 for pyroptosis) and assess phenotypic changes.

- Animal xenograft models: Evaluate tumor regression and inflammatory markers in vivo .

- Transcriptomic profiling: Integrate RNA-seq data with pathway analysis tools (e.g., KEGG) to map signaling cascades .

Advanced: How can Failure Mode and Effects Analysis (FMEA) mitigate risks in developing this compound formulations?

Answer:

- Risk prioritization: Calculate Risk Priority Numbers (RPNs) for variables like excipient compatibility and particle size distribution.

- Design space optimization: Use response surface methodology to define safe operating ranges for critical parameters (e.g., polymer concentration) .

Basic: What parameters are critical during scale-up synthesis to maintain polymorphic consistency of this compound?

Answer:

- Temperature control: Maintain reaction temperatures within ±2°C to avoid unintended polymorph transitions.

- Crystallization monitoring: Use in-line PAT tools (e.g., Raman spectroscopy) to track crystal form in real-time .

- Batch consistency testing: Validate each batch via XRPD and DSC to ensure compliance with pre-defined polymorphic criteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.